molecular formula C10H12ClNO B2784898 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride CAS No. 20458-78-0

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride

Cat. No.: B2784898
CAS No.: 20458-78-0
M. Wt: 197.66
InChI Key: PLEIDJJHEZAXDE-UHFFFAOYSA-N
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Description

Product Overview 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride (CAS 20458-78-0) is a high-purity chemical compound supplied for research and development purposes. This compound is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Research Applications and Value This dihydroisoquinolinone scaffold is a key intermediate in medicinal chemistry and drug discovery. Its primary research value lies in the development of inhibitors for Notum, a carboxylesterase that regulates Wnt signaling pathways . Wnt signaling is a critical target for investigating therapeutic approaches for diseases associated with its decrease, such as osteoporosis and colorectal cancer . Researchers utilize this core structure to develop potent, non-covalent inhibitors through structure-based drug design (SBDD) . Furthermore, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been investigated for their affinity to sigma receptors (σ2), which are overexpressed in several tumor cell lines and are considered biomarkers for cancer diagnosis and therapy . Handling and Safety This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-methyl-1,3-dihydroisoquinolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c1-11-6-8-4-2-3-5-9(8)10(12)7-11;/h2-5H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEIDJJHEZAXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20458-78-0
Record name 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and aromatic system in 2-methyl-2,3-dihydroisoquinolin-4(1H)-one make it susceptible to oxidation. For example:

  • Auto-oxidation : Under radical-initiated conditions, the compound undergoes auto-oxidation via abstraction of the pseudoaxial C1 hydrogen, forming stabilized radicals (e.g., in the presence of O₂ or oxidizing agents) .

  • Oxidation with mCPBA : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the dihydroisoquinoline scaffold to yield quinoline derivatives. A study reported an 88% yield for this transformation under ambient conditions .

EntryOxidizing AgentSolventTemperatureYield (%)Product
1mCPBACH₂Cl₂25°C88Quinoline derivative
2O₂ (radical)DMSO70°CN.R.Radical intermediate

Reduction Reactions

The ketone group can be reduced to a secondary alcohol or further to a methylene group:

  • NaBH₄ Reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol, yielding 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride. This reaction proceeds in methanol at 0°C with >85% yield .

  • Catalytic Hydrogenation : Hydrogenation over Pd/C under 1 atm H₂ reduces the ketone to a methylene group, producing 2-methyl-1,2,3,4-tetrahydroisoquinoline.

Alkylation and Acylation

The tertiary amine and hydroxyl groups (post-reduction) serve as nucleophilic sites:

  • N-Alkylation : Reaction with methyl iodide (MeI) in THF leads to quaternary ammonium salts. For example, treatment with MeI at 40°C affords N-methylated derivatives in 75–90% yields .

  • Acylation : The amine reacts with benzoyl chlorides (e.g., 2,6-dichlorobenzoyl chloride) in ethyl acetate with T3P (propane phosphonic acid anhydride) to form amides. A study reported a 93% yield for this reaction .

Cocrystallization

The compound forms stable cocrystals with carboxylic acids like 4-hydroxybenzoic acid. These cocrystals enhance physicochemical stability, as confirmed by X-ray diffraction studies .

Radical-Mediated Reactions

Under basic conditions with K₃Fe(CN)₆, the compound undergoes radical-mediated oxidation to yield tetrahydroisoquinolinol intermediates. This pathway is critical in synthesizing polycyclic derivatives .

Hydrolysis and Rearrangement

  • Acid Hydrolysis : Treatment with concentrated HCl in dichloromethane hydrolyzes the lactam ring, yielding open-chain amino acids .

  • Bischler-Napieralski Reaction : Cyclization of amides derived from phenylacetic acids generates fused isoquinoline systems, useful for synthesizing alkaloid-like scaffolds .

Stability Considerations

The compound is sensitive to light and moisture, requiring storage under inert atmospheres. Stability studies indicate decomposition above 120°C .

Scientific Research Applications

Pharmacological Properties

The pharmacological potential of 2-methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is largely derived from its structural characteristics that allow interaction with various biological targets.

Neuroprotective Effects

Research indicates that derivatives of 3,4-dihydroisoquinoline compounds exhibit neuroprotective properties. For instance, a study demonstrated that certain analogs could protect PC12 cells from corticosterone-induced neuronal damage, suggesting potential applications in treating neurodegenerative disorders and depression . The neuroprotective mechanism involves modulation of neuroinflammatory pathways and enhancement of neuronal survival.

Antidepressant Activity

In silico screening has identified 3,4-dihydroisoquinoline compounds as promising candidates for antidepressant development. One particular compound showed significant reduction in immobility time in the forced swim test, indicating its potential as an effective antidepressant agent . This highlights the relevance of this compound in addressing mood disorders.

Antitumor Potential

The compound has also been evaluated for its antitumor effects. In vitro studies on breast cancer cell lines indicated that certain isoquinoline derivatives could inhibit cell viability significantly . This positions this compound as a candidate for further exploration in cancer therapeutics.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods that emphasize efficiency and yield.

One-Pot Synthesis

Recent advancements have introduced one-pot synthesis strategies that streamline the production of isoquinoline derivatives. These methods often involve multi-component reactions that yield high purity products with minimal steps . For example, a one-pot synthesis involving iminium intermediates has been reported to produce N-alkylated derivatives efficiently.

Microwave-Assisted Synthesis

Microwave-assisted techniques have gained popularity for their ability to enhance reaction rates and improve yields. The use of microwave irradiation in the synthesis of isoquinoline derivatives has shown to be effective in achieving high yields within shorter reaction times . This approach is particularly beneficial for large-scale production.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound and its analogs:

StudyFocusKey Findings
NeuroprotectionDemonstrated protective effects against corticosterone-induced lesions in PC12 cells.
Antidepressant ActivityCompound exhibited significant reduction in immobility time in animal models, suggesting antidepressant potential.
Antitumor ActivityShowed substantial inhibition of MDA-MB-231 breast cancer cell viability in vitro.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 1-Methyl-2,3-dihydroisoquinolin-4(1H)-one
  • 2,3-Dihydroisoquinolin-4(1H)-one

Uniqueness

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position and the hydrochloride salt form can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs.

Biological Activity

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is a compound within the isoquinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be characterized as follows:

  • Molecular Formula : C₉H₁₀ClN₁O
  • Molecular Weight : 185.64 g/mol

1. Neuroprotective Effects

Research has demonstrated that derivatives of dihydroisoquinolines exhibit neuroprotective properties. For instance, a study evaluating 3,4-dihydroisoquinoline compounds indicated that certain derivatives could protect PC12 cells from corticosterone-induced toxicity, a model for depressive disorders. The compound 6a-1 showed significant reduction in immobility time in forced swim tests, suggesting potential antidepressant effects .

2. Anticholinesterase Activity

A series of studies have focused on the inhibition of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds derived from dihydroisoquinoline structures have been shown to selectively inhibit BChE while demonstrating low cytotoxicity in neuroblastoma cell lines (SH-SY5Y). For example, compounds 9 and 23 exhibited IC₅₀ values of approximately 2.68 μM against BChE and provided protective effects against amyloid-beta (Aβ) toxicity .

3. Antimicrobial Activity

Recent investigations into the antimicrobial properties of isoquinoline derivatives revealed promising results against various fungal strains. Specifically, new 2-aryl-3,4-dihydroisoquinolin-2-ium salts demonstrated effective inhibition with average EC₅₀ values ranging from 7.87 to 20 μM against fungi such as C. gloeosporioides and V. mali. The structure-activity relationship (SAR) indicated that substituents on both the A-ring and C-ring significantly influenced antimicrobial efficacy .

Case Study 1: Neuroprotective Evaluation

In a study involving the evaluation of neuroprotective compounds on PC12 cells, researchers found that treatment with compound 6a-1 resulted in an increase in cell viability by up to 91% compared to control groups exposed to Aβ-induced toxicity. This suggests a potential application for treating neurodegenerative conditions .

Case Study 2: Anticholinesterase Inhibition

Another study assessed the inhibitory effects of various dihydroisoquinoline derivatives on BChE. The selected compounds showed improved selectivity for BChE over acetylcholinesterase (AChE), with compound 9 achieving an IC₅₀ of 2.68 μM. This selectivity is crucial for developing treatments aimed at Alzheimer's disease without affecting normal cholinergic neurotransmission .

Research Findings Summary

CompoundActivity TypeIC₅₀ ValueCell Line/ModelNotes
6a-1NeuroprotectionN/APC12Reduced immobility in FST
9BChE Inhibition2.68 μMSH-SY5YSelective for BChE
23Anti-Aβ aggregationN/ASH-SY5YProtective against Aβ-induced toxicity
A8AntifungalEC₅₀ = 11.1 μMVarious fungiEffective against C. gloeosporioides

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 2-methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride?

  • Methodological Answer : Common routes include:

  • Acid/Base-Catalyzed Isomerization : Starting from substituted 2'-aminochalcones, using catalysts like InCl₃ under microwave irradiation (360 W, 5 min) to improve yields (63%) .
  • Cyclization Reactions : Employing dichloromethane or ethanol as solvents, with careful pH and temperature control to optimize intermediates .
  • Post-Synthetic Modification : Introducing methyl and hydrochloride groups via nucleophilic substitution or salt formation, validated by HPLC purity (>98%) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : X-ray crystallography resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯N interactions and π-π stacking with centroid distances of ~3.94 Å) .
  • Spectroscopic Analysis : ¹H/¹³C-NMR for functional group identification; IR for carbonyl (C=O) and amine (N–H) stretches .
  • Purity Assessment : HPLC with reference standards (e.g., LGC Standards MM0081 series) and TLC using silica gel plates .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight containers at room temperature, protected from light and moisture. Purity (>98%) is maintained when handled under inert gas (e.g., N₂) and monitored via COA (Certificate of Analysis) .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated derivatives of dihydroisoquinolinones?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., InCl₃, AlCl₃) to accelerate cyclization; microwave irradiation reduces reaction times .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated precursors, while ethanol minimizes side reactions .
  • Statistical Optimization : Use DoE (Design of Experiments) to balance temperature (60–100°C), stoichiometry, and catalyst loading (10–20 mol%) .

Q. How to address contradictions in spectral data for dihydroisoquinolinone analogs?

  • Methodological Answer :

  • Crystallographic Validation : Resolve ambiguities in NMR/IR assignments (e.g., tautomerism) via single-crystal X-ray diffraction .
  • Computational Modeling : Compare experimental ¹³C-NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify discrepancies .
  • Isotopic Labeling : Use ²H or ¹⁵N isotopes to trace hydrogen-bonding networks and confirm dynamic equilibria in solution .

Q. What strategies elucidate structure-activity relationships (SAR) for biological applications?

  • Methodological Answer :

  • Functional Group Modulation : Synthesize analogs with varied substituents (e.g., Cl, OCH₃ at C-5/C-7) to assess bioactivity trends .
  • In Silico Docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina; validate with SPR (Surface Plasmon Resonance) binding assays .
  • Pharmacokinetic Profiling : Measure logP (octanol-water partition) and metabolic stability via microsomal incubation (e.g., human liver microsomes) .

Q. How to resolve intermolecular interaction discrepancies in crystal structures?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify contributions of H-bonding (e.g., N–H⋯N) and van der Waals interactions using CrystalExplorer .
  • Thermal Ellipsoid Modeling : Assess disorder in methyl/chloride groups via anisotropic displacement parameters in refinement software (e.g., SHELXL) .

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